Product packaging for Sodium stearoyl-2-lactylate(Cat. No.:CAS No. 25383-99-7)

Sodium stearoyl-2-lactylate

Cat. No.: B148138
CAS No.: 25383-99-7
M. Wt: 451.6 g/mol
InChI Key: OXXZDFRVEHURLA-UHFFFAOYSA-N
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Description

Sodium Stearoyl-2-lactylate (SSL), with the chemical formula C24H43NaO6 and a molecular weight of 450.592 g·mol⁻¹, is an anionic, biodegradable emulsifier approved for use in food and widely utilized in biochemical research . It is a cream-colored powder or brittle solid, slightly hygroscopic, and dispersible in warm water . Its versatility stems from a high hydrophilic-lipophilic balance (HLB of 10-12), making it an excellent emulsifier for fat-in-water emulsions . Research Applications and Value: SSL finds significant application in food science research, particularly in studying the properties of baked goods, starch, and gluten. Its primary functions and research value are detailed in the table below :

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H44NaO6 B148138 Sodium stearoyl-2-lactylate CAS No. 25383-99-7

Properties

CAS No.

25383-99-7

Molecular Formula

C24H44NaO6

Molecular Weight

451.6 g/mol

IUPAC Name

sodium;2-(2-octadecanoyloxypropanoyloxy)propanoate

InChI

InChI=1S/C24H44O6.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)29-21(3)24(28)30-20(2)23(26)27;/h20-21H,4-19H2,1-3H3,(H,26,27);

InChI Key

OXXZDFRVEHURLA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)O.[Na]

Other CAS No.

25383-99-7

physical_description

White or slightly yellowish powder or brittle solid with a characteristic odou

Related CAS

5793-94-2 (Parent)

solubility

Insoluble in water. Soluble in ethanol

Synonyms

Stearolacs

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering of Sodium Stearoyl 2 Lactylate

Esterification Pathways for Lactylate Derivatives

The formation of sodium stearoyl-2-lactylate is primarily achieved through esterification, a chemical reaction that forms an ester as the main product. There are several routes to achieve this, with the most common being direct esterification and a method involving acid chloride intermediates.

Direct Esterification with Stearic and Lactic Acids

The most prevalent method for synthesizing this compound is through the direct esterification of stearic acid and lactic acid. atamanchemicals.comfao.org This process typically involves heating a mixture of the two acids, often under reduced pressure, to drive the reaction forward by removing the water formed as a byproduct. issstindian.org The resulting stearoyl lactylic acid is then neutralized with a sodium source, such as sodium hydroxide (B78521) or sodium carbonate, to produce the final sodium salt. atamanchemicals.com

There are two main approaches to the sequence of reactions in the commercial production of SSL. One method involves the initial esterification of stearic acid and lactic acid to form stearoyl lactylic acid, which is then neutralized with sodium hydroxide. e-bookshelf.deatamanchemicals.com An alternative approach involves first neutralizing the lactic acid with sodium hydroxide and then proceeding with the esterification with stearic acid. fao.org The direct esterification process is influenced by several factors, including reaction temperature, time, and the molar ratio of the reactants, all of which affect the final product's acid and saponification values. researchgate.net

Investigation of Acid Chloride Intermediates in Synthesis

An alternative synthetic route to this compound involves the use of stearoyl chloride as an intermediate. issstindian.org In this method, stearoyl chloride is reacted with dilactic acid in a suitable solvent like ethyl acetate. This reaction proceeds at a lower temperature compared to direct esterification and has the advantage of avoiding the need for the dehydration of lactic acid. The evolved hydrogen chloride gas is removed under vacuum. Following the reaction, the product is crystallized, washed to remove any residual acid, and then neutralized with an alcoholic sodium hydroxide solution to yield this compound. While this method can produce comparable yields to direct esterification, it requires careful handling of the corrosive stearoyl chloride.

A study comparing the direct esterification method (DEM) with the acid chloride intermediate method (ACM) noted that while DEM was susceptible to oxidation and required high vacuum, the ACM route was more time-consuming due to its multi-step nature. issstindian.org

Role of Base Catalysis in Reaction Kinetics

Base catalysis plays a crucial role in the synthesis of this compound, particularly in the direct esterification method. The presence of a base, such as sodium hydroxide or sodium carbonate, facilitates the reaction between stearic acid and lactic acid. atamanchemicals.com The catalyst is essential for achieving a reasonable reaction rate and influences the final product composition. maxwellsci.com

The synthesis of SSL is considered a first-order reaction, where the reaction rate is dependent on the concentration of the reactants. researchgate.net The use of a catalyst is conducive to the esterification reaction. maxwellsci.com In a typical base-catalyzed direct esterification, stearic acid is melted, and a catalyst like sodium carbonate is added. The reaction then proceeds under reduced pressure at temperatures below 85°C to prevent decomposition. The progress of the reaction can be monitored by measuring the free acidity, with the reaction typically taking 4-6 hours to reach a stable acid value. In some procedures, the neutralization with sodium hydroxide occurs after the initial esterification, serving as the final step to form the sodium salt. e-bookshelf.deissstindian.org

Process Optimization and Reaction Parameter Influence

The quality and composition of the final this compound product are highly dependent on the careful control of various reaction parameters. Optimizing these parameters is key to achieving the desired acid and saponification values, which are critical quality indicators for the emulsifier.

Impact of Temperature on Esterification and Saponification Values

Temperature is a critical parameter in the synthesis of this compound, with a direct impact on the esterification and saponification values of the product. Generally, an increase in reaction temperature leads to a decrease in the acid value, indicating a higher conversion of free fatty acids into esters. researchgate.net The synthesis of SSL is an endothermic and reversible reaction, favoring higher temperatures for shifting the equilibrium towards the product. maxwellsci.com However, excessively high temperatures can lead to product discoloration and an increase in the acid value, which can negatively affect the emulsifying properties. maxwellsci.com

One study found that for a reaction with a mole ratio of 2.6:1:1 (lactic acid:stearic acid:NaOH) conducted for 5 hours, a temperature of 180°C resulted in the lowest acid and saponification values of 150.96 mg KOH/g and 246.41 mg KOH/g, respectively. researchgate.net Another study identified an optimal synthesis temperature of 105°C when considering the balance between reaction efficiency and product quality. maxwellsci.com

Table 1: Effect of Reaction Temperature on Acid and Ester Values of Sodium Stearoyl Lactylate

Reaction Temperature (°C) Acid Value (mg KOH/g) Ester Value (mg KOH/g)
85 92.3 125.4
95 85.6 138.7
105 78.5 142.3
115 81.2 143.1
125 84.7 143.5

Data adapted from a study with a lactic acid to stearic acid molar ratio of 2:1, reaction time of 4 hours, and 1.5% catalyst. maxwellsci.com

Stoichiometric Ratios of Reactants (Stearic Acid, Lactic Acid, Sodium Hydroxide)

In theory, the molar ratio of lactic acid to stearic acid should be 1:1; however, an excess of lactic acid is often used as it is also an emulsifier and can benefit the reaction and the final product, which is a mixture containing sodium stearoyl lactylate, lactic acid, and polymerized lactic acid. maxwellsci.com Studies have investigated different molar ratios to optimize the synthesis. For instance, research has been conducted with lactic acid:stearic acid:NaOH molar ratios of 2.2:1:1, 2.4:1:1, and 2.6:1:1. researchgate.net It was observed that the acid and saponification values were inversely related to the increase in the mole ratio of lactic acid. researchgate.net

Another study found that the ester value increased with an increase in the molar ratio of lactic acid to stearic acid. maxwellsci.com The optimal conditions for synthesis were identified with a molar ratio of L-lactic acid to stearic acid of 2.0. maxwellsci.com

Table 2: Influence of Reactant Mole Ratio (Lactic Acid:Stearic Acid) on Acid and Saponification Values

Reactant Mole Ratio (Lactic Acid:Stearic Acid:NaOH) Reaction Time (hours) Reaction Temperature (°C) Acid Value (mg KOH/g) Saponification Value (mg KOH/g)
2.2:1:1 5 180 165.43 258.12
2.4:1:1 5 180 158.21 251.34
2.6:1:1 5 180 150.96 246.41

Data adapted from a study investigating the effects of operating conditions on SSL production. researchgate.net

Reaction Time and Conversion Efficiency

The synthesis of this compound (SSL) via the esterification of stearic acid and lactic acid is significantly influenced by reaction parameters, particularly time and temperature. Research demonstrates that these variables are inversely related to the final acid and saponification values of the product; as reaction time and temperature increase, these values tend to decrease, indicating a higher degree of reaction completion. researchgate.netuum.edu.my

A study that varied reaction conditions for SSL production found that reaction times between 3 to 5 hours and temperatures from 140°C to 200°C were critical variables. researchgate.netuum.edu.my The lowest acid value (150.96 mg KOH/g) and saponification value (246.41 mg KOH/g) were achieved with a reaction time of 5 hours at a temperature of 180°C. researchgate.netuum.edu.my The conversion rate is inversely proportional to the acid number, with one study reporting a conversion range of 61.73% to 67.79% under its tested conditions. researchgate.netuum.edu.my Another study identified optimal synthesis conditions at a lower temperature of 105°C with a reaction time of 5 hours. maxwellsci.com

The following table summarizes findings on the effect of reaction time and temperature on the conversion efficiency, as indicated by the acid value.

Effect of Reaction Conditions on SSL Synthesis

Reactant Mole Ratio (Lactic Acid:Stearic Acid:NaOH) Temperature (°C) Reaction Time (hours) Resulting Acid Value (mg KOH/g) Reported Conversion Range (%)
2.6:1:1 180 5 150.96 61.73 - 67.79
Not Specified 105 5 Optimal for Study Not Specified

Data sourced from multiple studies to show representative findings. researchgate.netuum.edu.mymaxwellsci.com

Role of Water Vapor Elimination in Product Characteristics

The esterification reaction that produces SSL generates water as a byproduct. The effective removal of this water is crucial for driving the reaction equilibrium towards product formation and achieving desired product characteristics. In industrial synthesis, this is often accomplished by carrying out the reaction under a flow of an inert gas or by using distillation to remove the water as it forms. google.comatamanchemicals.com

A study specifically investigated the impact of enhancing water vapor elimination by incorporating a vacuum pump into the reaction system. uum.edu.my This modification led to a significant improvement in product quality, marked by a substantial reduction in both the acid and saponification values. uum.edu.my With the vacuum pump, the acid value dropped to 111.55 mg KOH/g and the saponification value was reduced to 203.19 mg KOH/g. uum.edu.my This demonstrates that efficient water removal is a critical step in minimizing residual reactants and achieving a product that conforms to regulatory specifications. uum.edu.my

Impact of Water Vapor Elimination on SSL Product Values

Elimination Method Resulting Acid Value (mg KOH/g) Resulting Saponification Value (mg KOH/g)
Standard Reaction 150.96 246.41
With Vacuum Pump 111.55 203.19

Data from a comparative study on SSL production. uum.edu.my

Green Chemistry Principles in this compound Synthesis

The production of this compound aligns with several key principles of green chemistry, primarily through its use of renewable resources and the biodegradable nature of the final product. wikipedia.orgwikipedia.org The synthesis is based on raw materials that are largely derived from natural, biological sources, positioning SSL as a biomass-based surfactant. researchgate.net

Utilization of Biorenewable Feedstocks

SSL is typically manufactured using biorenewable feedstocks. wikipedia.orgwikipedia.orgnih.gov The synthesis relies on two primary reactants:

Stearic Acid : This fatty acid is a naturally occurring substance found in animal and vegetable fats. atamanchemicals.com A predominant commercial source for food-grade stearic acid is palm oil.

Lactic Acid : This component is also a naturally occurring substance. atamanchemicals.com It is commonly produced on a large scale through the fermentation of sources like sugar beet. atamanchemicals.com

The use of these plant- and animal-derived materials underscores the compound's foundation in renewable starting materials.

Evaluation of Environmentally Benign Synthetic Routes

The primary route for SSL synthesis is the direct esterification of stearic acid and lactic acid, followed by neutralization with a sodium base like sodium hydroxide or sodium carbonate. wikipedia.org This method is a relatively straightforward and common chemical process. When evaluated from a green chemistry perspective, its benign nature is supported by several factors:

Renewable Inputs : As detailed previously, the feedstocks are biorenewable. atamanchemicals.com

Atom Economy : While esterification reactions produce water as a byproduct, the direct synthesis route is efficient.

Design for Degradation : The resulting SSL molecule is biodegradable, which is a critical principle of green chemistry aimed at reducing environmental persistence. wikipedia.orgwikipedia.orgnih.gov

Alternative, more complex methods such as those involving an acid chloride intermediate exist, but the direct esterification route is common and avoids the use of potentially harsher reagents. The synthesis of SSL and related sodium fatty acyl lactylates from biomass sources highlights their role as green surfactants. researchgate.net

Advanced Structural Elucidation and Compositional Analysis of Sodium Stearoyl 2 Lactylate

Chromatographic Techniques for Component Separation and Identification

Chromatography is a fundamental tool for separating the complex mixture of compounds present in commercial SSL. Various chromatographic techniques are utilized to isolate and identify the individual components, providing a detailed compositional profile.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a valuable technique for the qualitative analysis and purification of SSL components. nih.govjst.go.jp In this method, a sample of SSL is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. cerealsgrains.org The plate is then developed in a solvent system, which acts as the mobile phase.

For SSL analysis, a common developing solvent is a mixture of light petroleum ether, diethyl ether, and acetic acid. cerealsgrains.org After development, the separated components can be visualized using various reagents. One such method involves spraying the plate with a bromophenol blue-bromothymol green solution, followed by exposure to iodine vapor, which reveals the separated spots. cerealsgrains.org

TLC is particularly useful for purifying standards of key components like stearoyl lactate (B86563) (SL) and stearoyl-2-lactylate (SLL) from the commercial mixture. nih.govjst.go.jp These purified standards are then essential for calibrating other quantitative analytical methods. Researchers have successfully used TLC to estimate the purity of synthesized SSL, confirming it to be greater than 95%. cerealsgrains.org Monitoring reactions via TLC also helps in determining the completion of synthesis by observing the disappearance of reactants and the appearance of the desired product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of SSL and its components. nih.gov Several HPLC methods have been developed to determine the composition of SSL in various food matrices. nih.govresearchgate.net

One common approach involves using a C18 reverse-phase column with a mobile phase consisting of water and methanol. nih.govresearchgate.net Detection is often carried out using a UV detector at a specific wavelength, such as 204 nm. nih.gov Another method determines the lactic acid content, both free and bound, after saponification and derivatization with 2-nitrophenyl hydrazine, with detection at 400 nm. nih.govresearchgate.net

The precision and accuracy of these HPLC methods have been validated, with coefficients of determination (r²) for calibration curves typically being 0.999. nih.govresearchgate.net The limits of detection (LOD) and quantification (LOQ) for SSL analysis by HPLC can be as low as 0.26 µg/kg and 0.78 µg/kg, respectively. nih.govresearchgate.net These methods have demonstrated good accuracy, with recoveries ranging from 92.7% to 108.5%. nih.govresearchgate.net

A study analyzing a commercial SSL sample using HPLC revealed the following composition: 57% stearoyl lactate (SL), 13% stearoyl-2-lactylate (SLL), 15% stearic acid, and 8.4% lactic acid. nih.govjst.go.jp

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID), is another important analytical tool for the compositional analysis of SSL. nih.gov This technique is particularly useful for determining the fatty acid profile of the SSL mixture after derivatization.

For GC analysis, the SSL sample is typically hydrolyzed and then methylated or silylated to make the components volatile. nih.govfood.gov.uk The derivatized sample is then injected into the GC, where it is separated on a column, such as a DB-1 column, with an inert carrier gas like helium. nih.gov

GC methods for SSL analysis have been shown to have high precision, with a coefficient of determination (r²) of 0.999 for calibration curves. nih.govresearchgate.net The detection and quantification limits for the GC method are reported to be 16.54 µg/kg and 50.12 µg/kg, respectively. nih.govresearchgate.net The precision of the GC method is high, with a relative standard deviation of 0–2.0%, and the accuracy is also good, with recovery rates between 92.7% and 108.5%. nih.govresearchgate.net

GC analysis has been instrumental in characterizing commercial emulsifiers, revealing that they are complex mixtures containing not only stearoyl-lactylates but also significant amounts of palmitoyl-lactylates, along with free lactic and fatty acids. tandfonline.com

Mass Spectrometry for Molecular Characterization

Mass Spectrometry (MS) is an indispensable technique for the molecular characterization of SSL components, providing detailed information about their molecular weights and structures. When coupled with a separation technique like liquid chromatography, it becomes a powerful tool for analyzing complex mixtures like SSL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oligomer and Component Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an ideal technique for the comprehensive analysis of SSL. nih.govjst.go.jp This method allows for the separation of the various oligomers and components of SSL, followed by their identification based on their mass-to-charge ratio.

In a typical LC-MS analysis of SSL, the sample is first separated on an HPLC column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized and their masses are measured. This provides a detailed profile of the different species present in the SSL mixture, including free lactic acid, free stearic acid, stearoyl lactate (SL), and stearoyl-2-lactylate (SLL). nih.govjst.go.jp

LC-MS has been successfully used to determine the total amounts of free lactic acid and the lactic acid derived from SL and SLL in commercial SSL samples. nih.govjst.go.jp This technique was crucial in a study that identified and quantified the major components of a commercial SSL sample purchased in Japan. nih.govjst.go.jp

Recent advancements in two-dimensional liquid chromatography-mass spectrometry (2D-LC-MS) offer even greater resolution and sensitivity for analyzing complex mixtures like SSL, enabling more detailed impurity profiling. chromatographyonline.com

Identification of Stearoyl Lactate (SL) and Stearoyl-2-Lactylate (SLL) Components

The primary components of interest in SSL are stearoyl lactate (SL) and stearoyl-2-lactylate (SLL). LC-MS is a key technique for the definitive identification of these components. By analyzing the mass spectra of the separated peaks from the HPLC, researchers can confirm the molecular weights of SL and SLL.

For instance, a study utilizing TLC for purification followed by LC-MS for identification successfully determined the composition of a commercial SSL sample. nih.govjst.go.jp The results showed that the sample consisted of 57% SL and 13% SLL, along with 15% stearic acid and 8.4% lactic acid. nih.govjst.go.jp This detailed compositional data is critical for understanding the functionality and quality of the SSL product.

The combination of chromatographic separation and mass spectrometric detection provides a comprehensive understanding of the complex nature of sodium stearoyl-2-lactylate, ensuring its proper characterization for various applications.

Chemical Compounds Mentioned

Compound Name
This compound
Stearoyl lactate
Stearoyl-2-lactylate
Lactic acid
Stearic acid
Palmitoyl-lactylates
Helium
Diethyl ether
Acetic acid
Methanol
2-Nitrophenyl hydrazine
Sodium
Iodine
Bromophenol blue
Bromothymol green
Palmitic acid

Interactive Data Table: Composition of a Commercial SSL Sample

The following table summarizes the compositional data of a commercial this compound sample as determined by LC-MS analysis. nih.govjst.go.jp

ComponentPercentage (%)
Stearoyl lactate (SL)57
Stearoyl-2-lactylate (SLL)13
Stearic Acid15
Lactic Acid8.4

Interactive Data Table: Analytical Method Performance for SSL Analysis

This table presents the performance characteristics of HPLC and GC methods developed for the analysis of Stearoyl Lactylates. nih.govresearchgate.net

ParameterHPLC MethodGC Method
Coefficient of Determination (r²) 0.9990.999
Limit of Detection (LOD) 0.26 µg/kg16.54 µg/kg
Limit of Quantification (LOQ) 0.78 µg/kg50.12 µg/kg
Precision (RSD) -0-2.0%
Accuracy (Recovery) 92.7-108.5%92.7-108.5%

Spectroscopic Investigations of Molecular Conformation

Spectroscopic techniques are pivotal in elucidating the intricate molecular arrangements and interactions of this compound (SSL) with other molecules, particularly biopolymers. These methods provide insights into the conformational states and structural changes that govern the functionality of SSL in various systems.

Raman Spectroscopy for Structural Changes in Associated Biopolymers

Raman spectroscopy has proven to be a powerful, non-invasive tool for probing the structural modifications of biopolymers, such as proteins and starches, upon interaction with this compound. researchgate.net This technique detects changes in the vibrational modes of molecules, offering a detailed fingerprint of their chemical structure and environment.

Research into the interaction between SSL and wheat gluten proteins has utilized FT-Raman spectroscopy to reveal significant conformational changes. conicet.gov.arrsc.org The addition of SSL to gluten induces modifications in both the secondary and tertiary structures of the proteins. researchgate.netconicet.gov.ar Analysis of the amide I band in the Raman spectrum, which is sensitive to the protein's secondary structure, shows a notable increase in intensity with the addition of SSL. rsc.org This suggests a transition to a more ordered secondary structure. rsc.org

Further analysis of the tyrosyl doublet, located around 850 cm⁻¹ and 830 cm⁻¹, serves as an indicator of the hydrogen bonding state of phenolic hydroxyl groups in tyrosine residues. conicet.gov.ar Changes in the intensity ratio of this doublet (I₈₅₀/I₈₃₀) upon SSL treatment indicate that the microenvironments of the tyrosine groups are significantly altered by the interaction with the emulsifier. conicet.gov.ar Similarly, variations in the region of the Raman spectrum corresponding to disulfide bonds point to conformational shifts in the gluten protein structure. rsc.org These spectroscopic findings are crucial for understanding how SSL functions as a dough strengthener, linking its molecular interactions to macroscopic rheological properties. atamanchemicals.com

The interaction between SSL and starch components, particularly amylose (B160209) and amylopectin (B1267705), is another area where Raman spectroscopy provides valuable insights. While specific Raman data for SSL-starch complexes is less detailed in available literature, the technique is widely used to monitor starch gelatinization and the formation of amylose-lipid complexes. core.ac.ukcerealsgrains.org The formation of these complexes, where the lipophilic tail of SSL inserts into the helical structure of amylose, is fundamental to SSL's anti-staling effect in baked goods. atamanchemicals.comcerealsgrains.org

Summary of Raman Spectroscopy Findings on SSL-Biopolymer Interactions
BiopolymerObserved Spectral ChangeStructural InterpretationReference
Gluten ProteinIncrease in Amide I band intensityIndicates a more ordered protein secondary structure rsc.org
Gluten ProteinAlteration in the tyrosyl doublet ratio (I₈₅₀/I₈₃₀)Changes in the microenvironment and hydrogen bonding of tyrosine residues conicet.gov.ar
Gluten ProteinConformational variations of disulfide bondsChanges in the tertiary structure of gluten proteins rsc.org
Meat ProteinChanges in protein and lipid structure upon reformulationInvestigates the effect of SSL on the structural properties of meat batters researchgate.net

X-ray Diffraction for Mesophase Characterization

X-ray diffraction (XRD) is an indispensable technique for characterizing the ordered structures, or mesophases, that this compound forms, particularly in the presence of water. k-state.edu When emulsifiers like SSL are mixed with water above their Krafft point, they self-assemble into various liquid-crystalline phases, such as lamellar, hexagonal, or cubic structures. cerealsgrains.org XRD can differentiate these phases by detecting their long-range periodic arrangements, which produce sharp diffraction lines at specific angles. k-state.edu

The phase behavior of SSL in water is complex and can be influenced by factors like temperature and pH. atamanchemicals.com At higher pH values, where fatty acids are ionized, SSL tends to form lamellar phases at temperatures between 45–85 °C. atamanchemicals.com Low-angle X-ray diffraction studies are particularly effective in identifying these mesophases. cerealsgrains.org For instance, a lamellar mesophase, which consists of parallel bilayers of SSL molecules separated by water layers, will produce a sharp diffraction line corresponding to its periodic one-dimensional structure. cerealsgrains.orgrsc.org

XRD studies have also been instrumental in understanding the interaction of SSL with starch. The formation of an amylose-SSL complex results in a characteristic V-type X-ray diffraction pattern, which is evidence of the inclusion complex where SSL resides within the amylose helix. cerealsgrains.org Research has shown that a strong surfactant-amylose complex is formed even when starch-SSL mixtures are heated to temperatures as low as 60°C. cerealsgrains.org Interestingly, this complex can dissociate at higher temperatures (around 95°C). cerealsgrains.org In bread, the presence of the V-amylose pattern due to SSL is associated with a softer crumb, and the pattern reverts to that of freshly baked bread upon reheating stale bread. cerealsgrains.org

Furthermore, XRD, including small and wide-angle X-ray scattering (SAXS/WAXS), has been used to study the phase behavior of SSL in combination with other lipids, such as glycerol (B35011) monostearate (GMS). researchgate.net These studies reveal that adding SSL to GMS can stabilize the system in the α-crystalline form, which is important for the functionality of these emulsifier systems in food products. researchgate.net The diffraction patterns help to elucidate the miscibility and polymorphic transitions within these mixed systems. researchgate.net

X-ray Diffraction Characterization of SSL Systems
SystemTechniqueObserved Phase/StructureKey FindingsReference
SSL-WaterLow-angle XRDLamellar, hexagonal, cubic mesophasesDifferentiates liquid-crystal phases based on diffraction patterns. k-state.educerealsgrains.org
SSL-Wheat StarchXRDV-amylose inclusion complexA strong complex forms even at 60°C, indicating SSL enters the starch granule. cerealsgrains.org
Amylopectin-SSLX-ray DiffractometerAmylopectin-SSL complexExhibited characteristic peaks different from the V-form of amylose-lipid complexes. researchgate.net
Glycerol Monostearate-SSLSAXS/WAXSα-crystalline formAddition of SSL stabilizes the α-polymorph of GMS. researchgate.net
Stale Bread with SSLXRDReversion of stale patternThe diffraction pattern of stale bread reverts to that of fresh bread upon heating. cerealsgrains.org

Interfacial and Colloidal Phenomena of Sodium Stearoyl 2 Lactylate

Adsorption Kinetics and Interfacial Tension Reduction

The efficacy of SSL as an emulsifier is rooted in its ability to adsorb at the interface between oil and water, leading to a significant reduction in interfacial tension. The dynamics of this process, known as adsorption kinetics, and the extent of tension reduction are critical to its functionality.

The adsorption of SSL at an oil/water interface is a dynamic process influenced by its state in the aqueous phase. In water, SSL can exist as individual monomers or as colloidal aggregates, such as vesicles or micelles. researchgate.netnih.govcore.ac.uk The rate of adsorption and the subsequent decrease in interfacial tension are affected by the size of these aggregates. researchgate.netnih.gov

Research has shown that modifying the size of SSL aggregates in water can alter its surface properties. researchgate.netnih.gov For instance, subjecting SSL dispersions to high-pressure homogenization (HPH) reduces the average aggregate size significantly. researchgate.net This leads to a faster rate of aggregate diffusion to the oil-water interface and a more rapid decrease in surface tension. researchgate.netnih.govresearchgate.net The adsorption process involves the hydrophilic lactylate portion orienting towards the aqueous phase and the lipophilic stearoyl tail extending into the oil phase. nih.gov

In some systems, SSL functions as a Pickering stabilizer, where solid colloidal SSL aggregates adsorb directly onto the surface of oil droplets. researchgate.netnih.gov Cryogenic-scanning electron microscopy (cryo-SEM) has visually confirmed the presence of these adsorbed colloidal aggregates at the oil-water interface, forming a stabilizing layer. researchgate.netnih.gov The kinetics of adsorption can also be influenced by interactions with other molecules. For example, complexation with chitosan (B1678972) can delay the adsorption of SSL at the oil/water interface. researchgate.netnih.gov

The reduction in interfacial tension (IFT) by SSL is quantified using techniques like tensiometry. An automated drop tensiometer, for example, can be used to evaluate the adsorption kinetics of SSL at oil/water interfaces. researchgate.netnih.gov Studies using this method show that as SSL concentration increases, the interfacial tension at the sunflower oil-water interface also increases after an initial reduction. nih.govresearchgate.net

The rate of IFT reduction is significantly faster for SSL dispersions that have been homogenized, which is attributed to the smaller particle size allowing for quicker diffusion to the interface. nih.govresearchgate.net For example, to reach a surface tension of 32.5 mN/m, a 0.5% SSL dispersion that has been homogenized achieves this much faster than a non-homogenized one. researchgate.net Research has also demonstrated a direct relationship between SSL concentration and the degree of interfacial tension reduction, which correlates with the formation of smaller emulsion droplets. sci-hub.se

Table 1: Effect of Sodium Stearoyl-2-Lactylate (SSL) Concentration on Interfacial Tension (IFT) Over Time

This table shows the change in interfacial tension between oil and a caseinate-surfactant solution at different SSL concentrations. The data indicates that increasing SSL concentration leads to a greater and faster reduction in interfacial tension.

Adsorption Time (s)IFT at 0.05% SSL (mN/m)IFT at 0.25% SSL (mN/m)IFT at 1.0% SSL (mN/m)
1014.513.812.1
10011.910.59.2
50010.89.48.1
100010.59.17.8
200010.28.97.6
300010.18.87.5
Data adapted from: Journal of Food Engineering, 2018. sci-hub.se

Emulsion Stabilization Mechanisms

SSL stabilizes emulsions through several mechanisms, primarily by forming a robust barrier at the interface of dispersed droplets, which prevents them from coalescing.

The primary mechanism for emulsion stabilization by SSL is the formation of a protective film at the oil-water interface. numberanalytics.com This film can be composed of adsorbed SSL monomers or, in what is described as Pickering stabilization, a layer of solid colloidal SSL particles. researchgate.netnih.gov This creates a physical barrier that prevents droplets from merging. numberanalytics.com

In systems containing other components like polysaccharides, the stabilization can be enhanced. For instance, when combined with xanthan, electrostatic repulsion and hydrophobic interactions between SSL and the polymer facilitate strong bonding at the interface and in the bulk phase. nih.gov This interaction can lead to the formation of a honeycomb-like structure in emulsion gels, which effectively immobilizes the oil droplets. nih.gov Similarly, when SSL is used to functionalize iron oxide nanoparticles, it can form a bilayer coating, creating stable Pickering emulsions. researchgate.net The inclusion of chitosan with SSL can also lead to substantially improved interfacial properties, as indicated by a significant increase in the dilatational modulus, which enhances the stability of the interfacial film. nih.gov

Emulsion capacity refers to the maximum amount of oil that can be emulsified by a certain amount of emulsifier, while emulsion stability relates to the ability of the emulsion to resist changes over time. SSL has been shown to be highly effective in both regards. Studies have demonstrated that stable oil-in-water emulsions can be achieved with SSL concentrations as low as 0.1% by weight. researchgate.netnih.gov

In comparative studies, a combination of SSL and iota carrageenan exhibited higher emulsion capacity and stability in an oil-in-water model system than traditional emulsifiers like caseinate and soy isolate. nih.govresearchgate.net The stability of SSL-stabilized emulsions can be influenced by environmental factors. For example, stability is positively affected by increases in temperature but negatively impacted by the addition of sodium chloride. nih.govresearchgate.net The use of SSL in combination with chitosan has been shown to produce emulsions with smaller average droplet sizes and greater stability during storage, particularly against freeze-thaw cycling. nih.gov

The rheology, or flow behavior, of an emulsion is critically influenced by the stabilizer used. Emulsions stabilized by SSL often exhibit non-Newtonian, shear-thinning behavior. nih.gov Many SSL-stabilized systems, such as meat emulsions, display solid-like or weak gel properties. researchgate.net This is characterized by the storage modulus (G'), which represents the elastic component, being significantly higher than the loss modulus (G''), the viscous component, over a range of frequencies. researchgate.net

The interaction of SSL with other ingredients can further modify the rheological profile. In emulsion gels made with xanthan and SSL, both linear and nonlinear rheological measurements confirm that the interaction between the two components enhances the gel-like viscoelastic structure. nih.gov However, in other systems, such as those stabilized by SSL-chitosan complexes, no gel-like behavior was observed, with G' remaining lower than G''. nih.gov The rheological properties can be characterized using models like the Power-Law model, where the consistency coefficient (K) indicates viscosity and the flow behavior index (n) describes the degree of shear-thinning.

Table 2: Power-Law Model Parameters for Emulsions with Varying Polysaccharide (TFP) and SSL Concentrations

This table displays the consistency coefficient (K) and flow behavior index (n) for emulsions stabilized by Tremella fuciformis polysaccharides (TFP) and this compound (SSL). A higher K value indicates a more viscous emulsion, while an n value less than 1 indicates shear-thinning behavior.

TFP Conc. (%)SSL Conc. (%)Consistency Coefficient (K) (Pa·sⁿ)Flow Behavior Index (n)
0.10.50.08 ± 0.000.80 ± 0.01
0.30.50.56 ± 0.010.62 ± 0.01
0.50.52.01 ± 0.060.51 ± 0.01
0.50.10.19 ± 0.010.74 ± 0.01
0.50.30.91 ± 0.020.58 ± 0.01
Data adapted from: Molecules, 2022. mdpi.com

Table of Mentioned Compounds

Compound Name
Calcium Stearoyl-2-Lactylate
Carrageenan
Caseinate
Chitosan
Iota Carrageenan
Lactic Acid
Sodium Chloride
Sodium Hydroxide (B78521)
This compound
Soy Isolate
Stearic Acid

Self-Assembly and Mesophase Behavior in Aqueous Systems

This compound (SSL) is an anionic surfactant that exhibits complex self-assembly and phase behavior when dispersed in aqueous systems. atamanchemicals.comutl.pt This behavior is primarily dictated by factors such as concentration, temperature, and the pH of the system, which influences the ionization state of the molecule's carboxyl group and the presence of free fatty acids. atamanchemicals.comalcpo.org.ly The interplay of these factors leads to the formation of various ordered liquid crystalline structures, known as mesophases, including hexagonal and lamellar phases. alcpo.org.lycerealsgrains.org The ability of SSL to form these stable structures, particularly lamellar liquid crystalline phases, is crucial for its function in stabilizing oil-in-water emulsions. utl.ptgoogle.com

Formation of Hexagonal II Phases and Lamellar Phases

The mesophase behavior of this compound in water is highly dependent on the pH and temperature. atamanchemicals.comalcpo.org.ly These phases are ordered arrangements of surfactant molecules that form spontaneously above a certain concentration and temperature.

At a low pH, specifically below 5, SSL forms a hexagonal II phase (also known as an inverted hexagonal phase) at temperatures above its Krafft point, which is approximately 45°C. atamanchemicals.comalcpo.org.lychemistscorner.com In the hexagonal II mesophase, the surfactant molecules are arranged in cylindrical aggregates where the polar head groups are oriented towards the interior aqueous cores, and the hydrophobic hydrocarbon tails form the continuous phase. cerealsgrains.org This phase has a limited capacity to absorb water, typically accommodating between 20% and 40% water. alcpo.org.lycerealsgrains.org If the water content exceeds this amount, the excess water will separate from the mesophase. alcpo.org.ly Research using X-ray diffraction on SSL-water systems at 60°C and a pH of 4.5 has shown that the diameter of the water cylinders within the hexagonal II structure increases as the water content rises from 20% to 42%. alcpo.org.ly

Conversely, when the pH of the SSL dispersion is raised, the carboxylic acid groups become ionized, leading to a change in the self-assembly behavior. atamanchemicals.com At a higher pH (e.g., pH 7), SSL transitions from forming a hexagonal II phase to forming a lamellar phase. alcpo.org.ly This lamellar liquid crystalline phase typically forms at temperatures between 45°C and 85°C. atamanchemicals.com The lamellar phase consists of bilayers of SSL molecules separated by layers of water. cerealsgrains.org Unlike the hexagonal II phase, the lamellar phase of neutralized SSL has a much greater capacity for swelling and can be diluted with significant amounts of water, eventually forming a dispersion of vesicles. alcpo.org.ly The gel that forms upon cooling this lamellar phase is noted to be very stable. alcpo.org.ly This transition from a hexagonal to a lamellar structure upon neutralization highlights the critical role of electrostatic interactions in dictating the mesophase behavior of SSL. alcpo.org.lyresearchgate.net

Table 1: Phase Behavior of this compound in Water

pH Condition Temperature Range Predominant Mesophase
Below 5 Above ~45°C (Krafft Point) Hexagonal II Phase atamanchemicals.comalcpo.org.lychemistscorner.com

Micellization Properties and Critical Micelle Concentration Studies

Like other surfactants, this compound molecules in an aqueous solution will assemble into micelles above a certain concentration known as the critical micelle concentration (CMC). At the CMC, there is a distinct change in the physicochemical properties of the solution, such as surface tension. nih.govresearchgate.net

The determination of the CMC for SSL has been the subject of various studies, with reported values showing some variation. One study determined the CMC value for a commercial SSL sample to be 0.05% by weight (wt%) through surface tension measurements at 25°C. nih.gov However, the same study noted that other researchers had reported higher CMC values in the range of 0.08–0.10 wt%. nih.gov This discrepancy can be attributed to factors such as the presence of impurities in commercial-grade SSL samples. nih.gov Another potential reason for the variation is the proportion of different stearoyl lactylate molecules (e.g., stearoyl-1-lactylate vs. stearoyl-2-lactylate) within the sample, as these components have different interfacial activities. nih.govresearchgate.net

The presence of electrolytes, such as potassium chloride (KCl), can also modify the micellization properties of ionic surfactants like SSL. The addition of KCl to an SSL solution can affect the CMC. nih.gov This is due to the screening of electrostatic repulsions between the ionic head groups of the SSL molecules, which facilitates micelle formation at a lower concentration. nih.gov

Table 2: Reported Critical Micelle Concentration (CMC) of this compound

Reported CMC (wt%) Method/Conditions Source(s)
0.05% Surface Tension Measurement at 25°C nih.gov

Interactions of Sodium Stearoyl 2 Lactylate with Biopolymers and Biological Systems

Protein-Sodium Stearoyl-2-Lactylate Interactions

SSL's interactions with proteins are particularly crucial in baking applications, where it contributes to dough strength and stability. mtroyal.com.trresearchgate.net The ionic nature of SSL facilitates interactions with charged amino acid residues, while its nonpolar tail can associate with hydrophobic regions of proteins. atamanchemicals.comatamanchemicals.comconicet.gov.ar

Sodium Stearoyl-2-Lactylate is renowned for its role as a dough conditioner, primarily through its interaction with gluten proteins. mtroyal.com.trpalsgaard.es This interaction promotes the aggregation of gluten proteins, leading to a stronger and more resilient gluten network. atamanchemicals.comatamanchemicals.comresearchgate.net The strengthening of the gluten network enhances its ability to retain gas during fermentation, which results in improved bread volume and a finer, more uniform crumb structure. mtroyal.com.trpalsgaard.es

The mechanism involves the SSL molecule integrating into the gluten structure. Its lipophilic stearic acid portion binds to the hydrophobic surfaces of the gluten proteins, while the hydrophilic lactylate portion, which is ionic, can form electrostatic bonds and hydrogen bonds with the protein surface and surrounding water molecules. conicet.gov.ar This dual interaction helps to link gluten proteins together more effectively, increasing the elasticity and extensibility of the dough. mtroyal.com.tr Studies have shown that SSL can interact with gliadin, potentially preventing it from participating in certain cross-linking interactions, which contributes to a softer internal bread structure. researchgate.net The impact of SSL is more pronounced with longer mixing times, which can affect the rate and extent of gluten polymerization during the baking process. bohrium.comnih.gov

Research has demonstrated that the formation of protein-lipid complexes involving SSL can be mediated by metal ions. cerealsgrains.org Specifically, certain water-soluble wheat flour proteins can form soluble complexes with calcium ions. cerealsgrains.org These protein-calcium complexes can then interact with anionic lipids like this compound to form stable, insoluble ternary complexes. cerealsgrains.org

This interaction is quite specific, with the protein component showing a clear ability to be removed from a solution when treated with SSL and calcium. cerealsgrains.org The metal ions present in flour or hard water can influence dough properties by enhancing this complex formation between lipids and proteins. cerealsgrains.org This mechanism could be a key factor in how dough improvers like SSL exert their effects, as the formation of these ternary complexes can significantly alter the physical properties of the dough. cerealsgrains.org It is noteworthy that SSL has been found to interact with oat proteins as well, forming complexes that enhance the stability of oat-based food preparations. nih.gov

Raman spectroscopy has been employed to investigate the structural changes in gluten proteins induced by SSL. researchgate.netconicet.gov.arresearchgate.net These studies reveal that SSL can significantly alter the secondary structure of gluten proteins. At lower concentrations (e.g., 0.25%), SSL has been shown to induce a more ordered protein structure. conicet.gov.arresearchgate.net This is characterized by an increase in the α-helix conformation and a corresponding decrease in β-sheet, turn, and random coil structures. researchgate.netconicet.gov.ar

This ordering effect is associated with the burial of Tryptophan residues into a more hydrophobic environment and changes in the stretching vibrations of disulfide bridges. researchgate.netconicet.gov.ar However, at higher concentrations (e.g., 0.5% and 1.0%), SSL tends to lead to more disordered protein structures, resulting in a more open gluten matrix. researchgate.netconicet.gov.ar This suggests that the concentration of SSL is a critical factor determining its precise effect on protein folding and aggregation.

Table 1: Effect of this compound (SSL) on Gluten Protein Secondary Structure (as determined by Raman Spectroscopy)

SSL ConcentrationEffect on α-helixEffect on β-sheetEffect on Protein StructureReference
0.25%IncreaseDecreaseMore ordered folding researchgate.netconicet.gov.arresearchgate.net
> 0.5%--More disordered and open structure researchgate.netconicet.gov.ar

Carbohydrate-Sodium Stearoyl-2-Lactylate Complexation

SSL's functionality extends to its interaction with carbohydrates, most notably starch. This interaction is fundamental to its role as an anti-staling agent in baked goods. palsgaard.es

One of the primary functions of SSL in bakery products is to delay the staling process, which is largely caused by starch retrogradation—the recrystallization of starch molecules, particularly amylopectin (B1267705), after baking. palsgaard.estandfonline.comcerealsgrains.org SSL effectively retards retrogradation by forming complexes with starch. palsgaard.escerealsgrains.org

The linear, helical structure of amylose (B160209), a component of starch, provides an ideal site for this interaction. atamanchemicals.comatamanchemicals.com The hydrophobic stearoyl tail of the SSL molecule fits inside the amylose helix, while the hydrophilic head remains on the exterior, interacting with water. atamanchemicals.comatamanchemicals.com This formation of an amylose-lipid complex inhibits the ability of the starch chains to re-associate and crystallize as the product cools and ages. cerealsgrains.orgresearchgate.net By interfering with this recrystallization process, SSL helps to maintain the softness of the crumb for a longer period. palsgaard.escerealsgrains.org The amylose-complexing index for SSL is noted to be 72, indicating a strong interaction. cerealsgrains.org

SSL also has a marked influence on the pasting and gelation behavior of starches. During heating in water, starch granules swell and leach amylose, leading to an increase in viscosity, a process known as gelatinization and pasting. Research indicates that SSL can increase the gelatinization temperature of various starches, including wheat, corn, and potato starch. researchgate.netresearchgate.net

The addition of SSL tends to decrease the peak viscosity reached during heating. researchgate.net However, it can cause a significant increase in the cold paste viscosity, which is the viscosity after cooling. researchgate.net The formation of starch-lipid complexes is responsible for these changes. The complexes restrict the swelling of starch granules and reduce the amount of amylose leached out, thereby lowering the peak viscosity. researchgate.net The increased cold paste viscosity and altered gel properties, such as reduced firmness, are also attributed to the presence of these complexes within the starch gel network. researchgate.net

Table 2: Effect of this compound (SSL) on Starch Pasting Properties

Starch PropertyEffect of SSL AdditionMechanism/ReasonReference
Gelatinization TemperatureIncreaseStabilization of starch granules researchgate.netresearchgate.net
Peak ViscosityDecreaseRestriction of granular swelling and amylose leaching researchgate.net
Cold Paste ViscosityIncreaseComplex formation within the gel network researchgate.net
Gel FirmnessDecreaseAlteration of the gel network structure by complexes researchgate.net

Modification of Polysaccharide Properties (e.g., κ-Carrageenan)

This compound interacts with polysaccharides, modifying their thermal and rheological behaviors. A notable example is its interaction with κ-carrageenan, a sulfated polysaccharide extracted from red seaweeds. The presence of SSL can influence the gelation and melting properties of κ-carrageenan solutions. Research has shown that the addition of salts like potassium chloride (KCl) to SSL-κ-carrageenan mixtures elevates the gelation temperature from 16.72°C to 28.02°C, which suggests an enhancement of thermal stability in environments with high ion content.

The thermal behavior of κ-carrageenan is inherently dependent on its ionic environment, as its gelation process is significantly affected by the presence of K+ ions. nih.gov The addition of KCl to κ-carrageenan solutions increases both the transition temperature and the enthalpy of the system. nih.gov When SSL is introduced into a κ-carrageenan solution, it can influence the surface tension of the mixture. nih.gov

Furthermore, synergistic effects have been observed when SSL is combined with other types of carrageenan, such as iota-carrageenan. This combination can produce stable emulsions with both vegetable and animal fats under hot and cold conditions, a functionality not as effectively achieved with other carrageenan types (kappa/lambda) or other emulsifiers alone. marinomed.com In meat emulsion systems, the combination of SSL and carrageenan has been shown to result in a weak gel-like structure, where the storage modulus (G') is significantly larger than the loss modulus (G''), indicating a more solid-like behavior. researchgate.net

Impact on Biological System Functionality in Controlled Environments

In controlled biological settings, particularly in animal nutrition, SSL has demonstrated a capacity to influence various physiological processes, from nutrient absorption to the modulation of gut microbial communities.

SSL is utilized in animal feed to enhance the digestion and absorption of nutrients, particularly lipids. Its emulsifying action helps break down large fat globules into smaller micelles, increasing the surface area available for enzymatic action by lipases. nih.govtandfonline.com

In studies with lactating sows, the addition of 0.1% SSL to the diet significantly increased the apparent total tract digestibility (ATTD) of ether extract (fat), crude protein, calcium, and phosphorus. nih.govnih.gov When combined with soybean oil, SSL supplementation led to greater digestibility of crude protein, calcium, and phosphorus compared to diets without the emulsifier. nih.gov Similarly, in broiler chickens, SSL has been shown to improve the digestibility of energy and fat, especially in the early stages of growth. tandfonline.comtandfonline.com Studies on finishing pigs, however, have shown limited to no significant effects of SSL on dry matter and nitrogen digestibility, suggesting that the benefits may be more pronounced in younger animals with less developed digestive systems. kjoas.orgcdnsciencepub.com In Hanwoo steers, supplementing a diet with 0.1% SSL allowed for a reduction in the total digestible nutrients (TDN) by 0.5% without negatively impacting growth performance, indicating improved feed efficiency. animbiosci.org

Table 1: Effect of this compound (SSL) on Nutrient Digestibility in Lactating Sows

NutrientControl Diet (%)SSL Supplemented Diet (%)P-value
Dry Matter (DM) -Tendency to increase< 0.1
Ether Extract (EE) LowerSignificantly Higher< 0.05
Crude Protein (CP) LowerSignificantly Higher< 0.05
Calcium (Ca) LowerSignificantly Higher< 0.05
Phosphorus (P) LowerSignificantly Higher< 0.05

Data sourced from a study on lactating sows with 0.1% SSL supplementation. nih.gov

The emulsifying properties of SSL extend to influencing the physical characteristics of milk. In lactating sows, dietary supplementation with 0.1% SSL resulted in a significant decrease in the average diameter of milk fat globules (MFG) on day 11 of lactation. nih.govnih.gov Smaller MFG size is believed to expose a larger surface area for enzymatic digestion, potentially improving fat digestion and absorption in the suckling offspring. nih.gov

In addition to reducing MFG size, SSL supplementation in sows fed diets containing soybean oil also improved the concentrations of milk fat, protein, and total solids. nih.govnih.gov Studies in mid-lactation Holstein cows have also shown that SSL supplementation can significantly improve the milk fat percentage and yield. animbiosci.orgnih.gov

Table 2: Impact of Dietary SSL on Milk Fat Globule (MFG) Diameter in Lactating Sows

Dietary TreatmentAverage MFG Diameter (d 11 of lactation)P-value
No SSL Supplementation Larger< 0.05
0.1% SSL Supplementation Significantly Decreased< 0.05

Data from a study comparing diets with and without 0.1% SSL. nih.govnih.gov

Recent research has highlighted the interaction between dietary emulsifiers and the gut microbiota. In vitro studies using human fecal microbiota have shown that SSL can significantly alter the composition of the bacterial community. researchgate.netnih.govnih.gov

Specifically, exposure to SSL at a concentration of 0.025% (w/v) led to a notable reduction in the relative abundance of the class Clostridia, including the families Clostridiaceae, Lachnospiraceae, and Ruminococcaceae. researchgate.netnih.govnih.govmdpi.com Conversely, the abundance of Bacteroidaceae and the pro-inflammatory Enterobacteriaceae increased. nih.govmdpi.com

Functionally, these compositional changes were linked to a reduced capacity of the microbial community to produce butyrate (B1204436), a key short-chain fatty acid (SCFA) important for colonocyte health. researchgate.netnih.gov Concurrently, the concentration of another SCFA, propionate (B1217596), was found to increase. researchgate.netnih.gov Furthermore, SSL-treated microbial communities showed increased levels of pro-inflammatory molecules, specifically lipopolysaccharide (LPS) and flagellin (B1172586), suggesting an enhanced pro-inflammatory potential of the gut microbiota following SSL exposure. researchgate.netresearchgate.net

Table 3: Effect of SSL on Human Gut Microbiota Composition In Vitro

Bacterial FamilyChange in Relative Abundance with SSL
Clostridiaceae Substantially Reduced
Lachnospiraceae Substantially Reduced
Ruminococcaceae Substantially Reduced
Bacteroidaceae Increased
Enterobacteriaceae Increased

Data from in vitro fecal culture studies with 0.025% (w/v) SSL. nih.govnih.govmdpi.com

SSL is extensively used as a dough conditioner in the baking industry. Its interactions with gluten proteins and starch granules lead to significant improvements in dough handling and final product quality. The addition of SSL to wheat flour dough enhances dough stability and elasticity. unison.mxresearchgate.net It increases the farinograph stability, valorimeter value, and extensograph area, all of which indicate a stronger, more resilient dough structure. researchgate.netresearchgate.net This strengthening effect helps to overcome the deleterious impact of fortifications (e.g., with soy or sesame meal) on bread quality, leading to improved bread volume. researchgate.net

In meat emulsions, SSL functions as a highly effective emulsifier, often used to stabilize the fat and water mixture, which is crucial for the texture and yield of processed meat products. researchgate.netcnchemsino.com Studies on meat batters have shown that emulsifiers containing SSL can produce high cooking yields and good emulsion stability. researchgate.net The interaction of SSL with meat proteins and other components like carrageenan can create a stable, gel-like matrix that prevents water and fat exudation during cooking. researchgate.netuliege.be However, the textural properties, such as hardness and chewiness, can be significantly modulated. In some cases, SSL can lead to a softer texture, which may be beneficial or detrimental depending on the desired product characteristics. researchgate.netnih.gov The addition of other ingredients like starch can help to modify these textural changes. researchgate.net

Theoretical Modeling and Simulation Approaches for Sodium Stearoyl 2 Lactylate

Molecular Dynamics Simulations of Interfacial Adsorption

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comfrontiersin.org This technique is particularly valuable for investigating the behavior of emulsifiers such as sodium stearoyl-2-lactylate at interfaces, for instance, between oil and water in an emulsion. nih.govspkx.net.cn MD simulations can reveal detailed information about the structuring and interactions at a molecular level, helping to explain the macroscopic properties of the emulsion. rsc.org

In a typical MD simulation of an SSL-stabilized emulsion, a model system is constructed containing SSL molecules, oil (e.g., triglycerides), and water. The simulation then calculates the trajectories of these molecules based on well-defined force fields that describe their interactions. rsc.org Key research findings from such simulations on emulsifiers focus on several parameters:

Interfacial Tension (IFT): Simulations can predict how effectively an emulsifier reduces the IFT between the oil and water phases. A lower IFT generally corresponds to a greater ease of emulsion formation and higher stability. Studies on various emulsifiers have shown their ability to lower IFT at the oil/water interface. spkx.net.cn

Molecular Orientation and Conformation: MD simulations show how SSL molecules arrange themselves at the interface. The lipophilic stearoyl tail orients towards the oil phase, while the hydrophilic sodium lactylate head group faces the water phase. The linear shape of SSL is thought to give it the capacity to access the inner helix of gelatinized amylose (B160209). atamanchemicals.com

Interaction Energies: The simulations quantify the non-covalent interactions, such as van der Waals forces and hydrogen bonds, between the emulsifier and the surrounding water and oil molecules. spkx.net.cn Hydrogen bonding, in particular, is often a dominant interaction between an emulsifier and other components. rsc.org

Diffusion and Mobility: The diffusion rate of the emulsifier within the interfacial layer can be calculated, providing insights into the dynamics and stability of the interface. spkx.net.cn

Table 1: Representative Data from Molecular Dynamics Simulation of an Emulsifier at an Oil/Water Interface This table presents hypothetical yet representative data to illustrate the outputs of an MD simulation for an emulsifier like SSL.

Simulation ParameterDescriptionTypical Value/Finding
Interfacial Tension (IFT)The energy required to increase the surface area between the oil and water phases.Reduction from ~50 mN/m (pure oil-water) to &lt;10 mN/m
Area per MoleculeThe average surface area occupied by a single SSL molecule at the interface.35-50 Ų/molecule
Order ParameterA measure of the alignment of the emulsifier's acyl chain relative to the interface normal.High value indicates chains are ordered and perpendicular to the interface.
Radial Distribution Function (RDF)Describes the probability of finding a water or oil molecule at a certain distance from the emulsifier's head or tail group.Shows distinct hydration shells around the hydrophilic head.
Mean Square Displacement (MSD)Measures the average distance a molecule travels over time, used to calculate the diffusion coefficient.Lower for emulsifier at the interface compared to bulk solution, indicating adsorption.

Computational Modeling of Biopolymer Complexation

In many food systems, particularly in bakery products, SSL functions by forming complexes with biopolymers like proteins (gluten) and polysaccharides (starch). atamanchemicals.com Computational modeling, including molecular docking and MD simulations, can elucidate the nature of these interactions. nih.gov

The functionality of SSL in dough is attributed to its ability to interact with and strengthen the gluten network. researchgate.nettandfonline.com SSL is an ionic emulsifier with both nonpolar and polar characteristics, which allows it to interact with gluten proteins and promote their aggregation. atamanchemicals.com

Interaction with Gluten Proteins: Gluten is a complex of two main protein types, gliadins (B1591406) and glutenins. Computational models can simulate the binding of SSL to these proteins.

The nonpolar stearoyl tail of SSL interacts with hydrophobic patches on the surface of gluten proteins.

The ionic lactylate head can form electrostatic interactions and hydrogen bonds with charged and polar amino acid residues on the proteins.

Studies have shown that SSL's interaction with the gluten network can lead to a lower extent and rate of gluten polymerization during baking. nih.govbohrium.com This is explained by SSL's interaction with gluten proteins, which may reduce the incorporation of gliadin into the polymer network. nih.govbohrium.com

Interaction with Starch: SSL is a well-known anti-staling agent, a function derived from its interaction with starch. During baking, starch gelatinizes, and as the bread cools and ages, the amylose and amylopectin (B1267705) chains re-associate, a process known as retrogradation, which causes staling.

The linear chemical structure of SSL allows it to enter the helical structure of amylose. atamanchemicals.com

The lipophilic tail of SSL binds to the interior of the helix, while the hydrophilic head interacts with water, forming a stable complex that hinders the re-crystallization of starch molecules and thus retards staling. atamanchemicals.com

Table 2: Summary of SSL-Biopolymer Interactions Modeled by Computational Approaches

BiopolymerInteracting SSL MoietyPrimary Interaction TypeFunctional Consequence
Gluten (Gliadins & Glutenins)Stearoyl TailHydrophobic InteractionStrengthens dough, improves mixing tolerance. tandfonline.com
Gluten (Gliadins & Glutenins)Lactylate Head (Ionic)Electrostatic & Hydrogen BondingModulates gluten polymerization. nih.gov
Starch (Amylose)Stearoyl TailHydrophobic Interaction (Inclusion Complex)Retards starch retrogradation (anti-staling). atamanchemicals.com
Starch (Amylose)Lactylate HeadHydrophilic Interaction with WaterStabilizes the amylose-SSL complex. atamanchemicals.com

Quantitative Structure-Activity Relationships (QSAR) for Functional Properties

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or, in this context, its functional properties. researchgate.net QSAR is a promising approach for screening and identifying effective food emulsifiers by predicting their performance based on molecular characteristics. nih.gov

A QSAR model is built by first calculating a set of numerical values, known as molecular descriptors, that characterize the molecule's structure and physicochemical properties. Then, a mathematical model is developed using machine learning or statistical algorithms to establish a relationship between these descriptors and a measured functional property (the "activity"). nih.gov

For this compound, QSAR models could be developed to predict key functionalities:

Emulsifying Ability: The model could predict the emulsion stability or capacity based on descriptors like the hydrophilic-lipophilic balance (HLB), molecular weight, polar surface area, and other structural features. nih.gov

Dough Strengthening: A QSAR model could correlate SSL's structural descriptors with its effect on dough rheological properties, such as elasticity and resistance to extension.

Anti-staling Efficacy: The model could predict the effectiveness of SSL in preventing crumb firming over time by relating its molecular structure to its ability to complex with starch.

The development of a QSAR model typically involves three main steps: selection of the training and test data sets, selection of relevant molecular descriptors, and the generation and validation of the mathematical model. nih.gov

Table 3: Framework for a Hypothetical QSAR Model for Predicting SSL Functionality

ComponentDescriptionExample for SSL
Activity (Functional Property) The measured functional performance to be predicted.Emulsion Stability Index (ESI); Change in Dough Hardness; Crumb Softness Value.
Molecular Descriptors Numerical values representing the physicochemical and structural properties of the molecule.
  • Constitutional: Molecular Weight, Atom Count
  • Topological: Branching Index, Connectivity Indices
  • Physicochemical: LogP (lipophilicity), Polar Surface Area (PSA), Dipole Moment
  • Quantum-Chemical: Enthalpy of formation, Energy of HOMO/LUMO
  • Modeling Algorithm The statistical or machine learning method used to create the predictive equation.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest (RF), Support Vector Machines (SVM). nih.govnih.gov
    Validation Process to assess the model's accuracy and predictive power.Internal validation (cross-validation) and external validation with an independent set of molecules.

    Environmental Dynamics and Biodegradation Pathways of Sodium Stearoyl 2 Lactylate

    Biodegradation Mechanisms in Aerobic and Anaerobic Environments

    The biodegradation of sodium stearoyl-2-lactylate can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. ecetoc.orgnih.gov The fundamental degradation pathway involves the hydrolysis of the ester linkages, which breaks the molecule into stearic acid and lactic acid. wikipedia.org These resulting components are common in nature and are readily metabolized by a wide range of microorganisms. europa.eu

    In aerobic environments, the breakdown products are further oxidized, ultimately leading to the formation of carbon dioxide and water. ecetoc.org Under anaerobic conditions, the degradation process is more complex, potentially resulting in the formation of methane (B114726) and carbon dioxide as the final products of microbial metabolism. ecetoc.org

    The ready biodegradability of lactylates, including this compound, has been demonstrated using standardized testing protocols such as the carbon dioxide evolution test. wikipedia.orgkoreascience.kr This method, outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 301B, measures the amount of carbon dioxide produced by microorganisms as they metabolize a test substance. wikipedia.org

    A study on a lactylic ester of a fatty acid (LEFA) sodium salt, which is structurally similar to SSL, showed significant biodegradation. The test, conducted using activated sludge inoculum, is designed to simulate the conditions in a wastewater treatment plant. wikipedia.orgnih.gov To be classified as "readily biodegradable," a substance must achieve 60% of its theoretical maximum carbon dioxide production within a 10-day window after reaching 10% biodegradation. wikipedia.org The LEFA in the study surpassed this, with an average cumulative biodegradation of 92.0% over the 28-day test period. wikipedia.org

    Biodegradability of a Lactylic Ester of a Fatty Acid (LEFA) via Carbon Dioxide Evolution Test

    Parameter Result OECD 301B Guideline for "Readily Biodegradable"
    Test Duration 28 days -
    Inoculum Activated Sludge -
    Final Average Cumulative Biodegradation 92.0% > 60% within a 10-day window of reaching 10%

    This table summarizes the results of a ready biodegradability study on a lactylic ester of a fatty acid (LEFA), demonstrating that it meets the criteria to be considered readily biodegradable. wikipedia.org

    The initial and crucial step in the biodegradation of this compound is enzymatic hydrolysis. wikipedia.orgcerealsgrains.org In the environment, this process is mediated by extracellular enzymes, such as lipases and esterases, secreted by microorganisms. These enzymes catalyze the cleavage of the ester bonds linking the stearic acid and lactic acid moieties. wikipedia.org

    Once hydrolyzed, the resulting stearic acid and lactic acid are readily available for microbial metabolism. europa.eu

    Stearic Acid Metabolism: As a common long-chain fatty acid, stearic acid is metabolized through the well-established β-oxidation pathway. In this process, the fatty acid chain is sequentially broken down into two-carbon acetyl-CoA units. These units then enter the citric acid cycle (Krebs cycle) to be completely oxidized to carbon dioxide, generating energy for the microorganisms.

    Lactic Acid Metabolism: Lactic acid, a simple organic acid, is a central metabolite in many organisms. It can be converted to pyruvate, which is a key intermediate in cellular respiration. Pyruvate can then enter the citric acid cycle for complete oxidation to carbon dioxide.

    Fate in Wastewater Treatment Systems

    Given its classification as a readily biodegradable substance, this compound is expected to be effectively removed during conventional wastewater treatment processes. wikipedia.orgnih.gov The activated sludge process, a common method in municipal wastewater treatment plants, provides an ideal environment for the aerobic biodegradation of organic compounds like SSL. nih.gov

    The process involves aerating the wastewater in the presence of a high concentration of microorganisms. These microbes utilize the organic matter, including SSL, as a food source, breaking it down into simpler, less harmful substances. nih.gov The initial hydrolysis of SSL into stearic acid and lactic acid facilitates its rapid assimilation by the microbial community. wikipedia.org

    The efficiency of removal in a wastewater treatment plant will depend on various factors, including the plant's operational parameters, the microbial population present, and the concentration of the substance. However, due to its inherent biodegradability, a significant reduction in the concentration of SSL is anticipated before the treated effluent is discharged into the environment. wikipedia.orgnih.gov

    Future Research Directions and Emerging Applications

    Elucidation of Molecular Interactions at Higher Resolution

    A foundational understanding of how sodium stearoyl-2-lactylate functions at a molecular level is crucial for optimizing its use and discovering new applications. While it is known that SSL interacts with major food components like proteins and starches, future research aims to clarify these interactions with greater precision. atamanchemicals.comtandfonline.comnih.gov The ionic and nonpolar nature of SSL allows it to engage with gluten proteins, which promotes their aggregation and strengthens dough. atamanchemicals.comtandfonline.com Concurrently, its nonpolar segment interacts with the hydrophobic areas of starch, effectively delaying staling, while its linear structure grants it access to the inner helix of gelatinized amylose (B160209). atamanchemicals.com

    Advanced analytical techniques are beginning to provide a clearer picture of these interactions. For instance, studies using Asymmetric Flow Field-Flow Fractionation (AF4) coupled with multi-angle light scattering (MALS) have investigated the interaction between SSL and other molecules like κ-carrageenan. mdpi.com This research revealed that in the presence of the SSL surfactant, the molecular weight of κ-carrageenan increased substantially, suggesting the formation of a more compact conformational structure. mdpi.com

    Furthermore, the application of sophisticated computational tools, such as Transformer-based models and self-supervised learning (SSL) for molecular data, presents a promising frontier. arxiv.orgarxiv.orgmdpi.comnih.gov These artificial intelligence models excel at capturing complex, long-range dependencies within and between molecules, offering a powerful method for predicting molecular properties and simulating interactions in silico. arxiv.orgarxiv.org Applying these predictive models to the interactions of this compound with food biopolymers could unlock a new level of understanding, enabling more precise formulation and functional control.

    Table 1: Effect of this compound (SSL) on κ-Carrageenan Molecular Properties

    ConditionMolecular Weight (MW)Conformational ChangeReference
    κ-Carrageenan without SSL3 × 10⁵ DaBaseline mdpi.com
    κ-Carrageenan with SSL12 × 10⁵ DaIndicates a more compact conformation mdpi.com

    Development of Novel Analytical Probes for In-Situ Studies

    Current methods for analyzing and quantifying this compound, such as thin-layer chromatography (TLC) and liquid chromatography with mass spectroscopy (LC-MS), are effective for characterizing commercial product composition but are typically performed ex-situ. cerealsgrains.orgresearchgate.net These techniques have been used to identify components in commercial SSL, which is a mixture including stearoyl lactate (B86563) (SL), stearoyl-2-lactylate (SLL), and free stearic and lactic acids. researchgate.net

    A significant area for future development is the creation of novel analytical probes for in-situ studies. The goal is to monitor the behavior and interactions of SSL within a complex matrix, such as dough or an emulsion, in real-time. This would provide invaluable data on how the molecule orients itself at interfaces and interacts with other components during processing. Research into lipid-binding probes featuring photoreactive and alkyne groups offers a conceptual model for this approach. google.com Such probes allow for the mapping of molecular interactions as they happen within a cellular environment. google.com

    Similarly, advanced surface-sensitive techniques like Quartz Crystal Microbalance–Dissipation (QCM-D) and fluorescence spectroscopy could be adapted to create systems for studying SSL. mdpi.com For example, developing fluorescently tagged SSL analogues would enable direct visualization of its distribution and partitioning in multiphase food systems, providing insights that are currently inferred from end-product characteristics.

    Sustainable Production and Environmental Performance Enhancements

    Future research is focused on enhancing the sustainability of SSL production. This includes optimizing the synthesis process to improve efficiency and reduce waste. Studies have investigated the effects of reaction parameters like temperature, molar ratio of reactants, and reaction time on the final product characteristics. researchgate.netmaxwellsci.com Optimizing these conditions can lead to higher conversion rates and a purer product, minimizing downstream processing and environmental footprint. researchgate.net For example, one study identified the optimal synthesis conditions as a reaction temperature of 105°C, a reaction time of 5 hours, and a specific molar ratio of L-lactic acid to stearic acid. maxwellsci.com

    Beyond process optimization, there is interest in exploring alternative, more sustainable feedstocks for stearic and lactic acid. Concurrently, the potential of using enzyme technologies as a partial or full replacement for SSL is being investigated, although enzymes alone have not yet been able to replicate the full range of SSL's functionality, particularly in dough strengthening. atamanchemicals.comwikipedia.org A combined approach, using both SSL and enzymes, has been shown to be effective for maximizing the shelf life of baked goods. wikipedia.org Encouragingly, SSL is recognized as being biodegradable and non-bioaccumulative, which are positive attributes for its environmental profile. wikipedia.orgwikipedia.orgpuracy.com

    Table 2: Effect of Reaction Conditions on this compound Synthesis

    ParameterConditionObservationReference
    TemperatureIncrease from 140°C to 200°CAcid and saponification values are inversely related to the increase in temperature. researchgate.net
    Reaction TimeIncrease from 3 to 5 hoursAcid and saponification values are inversely related to the increase in reaction time. researchgate.net
    Optimal Conditions105°C, 5 hours, 2.0 molar ratio (L-lactic acid:stearic acid)Achieved an emulsifying capacity of 34.85% and solubility of 48.75%. maxwellsci.com

    Exploration of New Functional Attributes in Complex Systems

    While its role in baking is well-documented, emerging research is uncovering new functional benefits of this compound in a variety of other complex systems, from animal nutrition to materials science.

    Another critical area of emerging research is the interaction of SSL with the gut microbiota. An in vitro study using human fecal microbiota demonstrated that SSL can significantly alter the bacterial community composition. frontiersin.orgresearchgate.net Specifically, it was found to reduce the relative abundance of the class Clostridia and the families Lachnospiraceae and Ruminococcaceae, which are known producers of the short-chain fatty acid butyrate (B1204436). frontiersin.orgresearchgate.net The study observed a corresponding decrease in butyrate and an increase in propionate (B1217596) concentrations. frontiersin.org Furthermore, the presence of SSL was linked to an increase in the pro-inflammatory potential of the cultured bacterial communities. frontiersin.org These findings open up a new field of inquiry into how SSL as a food additive may modulate gut health and host metabolism.

    Beyond biological systems, SSL is finding applications in materials science. It is already used in various personal care products. wikipedia.org Innovative research has demonstrated the use of SSL to functionalize iron oxide nanoparticles, creating stable coatings that allow the particles to be used in solid-stabilized emulsions. researchgate.net This points to a potential role for SSL as a bio-friendly additive in the development of advanced materials, including polymers. wikipedia.org

    Table 3: Observed Effects of this compound on Gut Microbiota In Vitro

    CategoryObservationReference
    Bacterial Family AbundanceDecreased: Clostridiaceae, Lachnospiraceae, Ruminococcaceae. Increased: Bacteroidaceae, Enterobacteriaceae. frontiersin.orgresearchgate.net
    Short-Chain Fatty Acid (SCFA) ProductionSignificantly reduced butyrate concentrations; increased propionate concentrations. frontiersin.orgresearchgate.net
    Pro-inflammatory PotentialIncreased levels of lipopolysaccharide (LPS) and flagellin (B1172586) in cultured communities. frontiersin.org

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.